2-(4-Chlorophenyl)thiophene
Description
Historical Context and Significance of Thiophene (B33073) Derivatives in Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, was first discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. slideshare.netderpharmachemica.comnih.gov This discovery marked a significant expansion in the understanding of heterocyclic aromatic compounds. numberanalytics.com Thiophene and its derivatives have since become integral to organic chemistry due to their unique chemical properties and versatile reactivity. numberanalytics.comnumberanalytics.com They are known to undergo electrophilic substitution reactions, similar to benzene, but with distinct reactivity patterns influenced by the sulfur atom. numberanalytics.com
Thiophene derivatives are crucial building blocks in the synthesis of a wide array of functional molecules. numberanalytics.com Their applications span various fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, present in numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. slideshare.netnih.govnumberanalytics.com The structural similarity of the thiophene ring to the benzene ring allows it to act as a bioisostere, a feature often exploited in drug design. slideshare.net
Rationale for Investigating 2-(4-Chlorophenyl)thiophene: A Scientific Perspective
The presence of the chlorophenyl group can also increase the lipophilicity of the molecule, which may affect its ability to cross biological membranes, a crucial factor for drug efficacy. The combination of the thiophene and chlorophenyl rings creates a molecular scaffold that is a common feature in many biologically active compounds, making this compound a valuable subject for structure-activity relationship (SAR) studies. nih.gov By systematically modifying this core structure, researchers can explore how different functional groups impact its biological and material properties.
Scope and Objectives of Research on this compound
The primary research objectives for this compound and its derivatives are multifaceted and aim to:
Develop Efficient Synthetic Methodologies: A key goal is to establish robust and efficient synthetic routes to produce this compound and its analogs. This includes exploring various catalytic systems and reaction conditions to achieve high yields and purity. researchgate.net
Characterize Physicochemical Properties: Thorough characterization of the compound's physical and chemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry) and crystal structure, is essential for understanding its behavior and for quality control. researchgate.netnih.gov
Investigate Chemical Reactivity: Research focuses on exploring the reactivity of the this compound scaffold, including its susceptibility to further functionalization through reactions like electrophilic substitution, cross-coupling reactions, and modifications of substituents.
Evaluate Biological and Pharmacological Potential: A significant portion of the research is dedicated to evaluating the biological activities of this compound derivatives. This includes screening for potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnjppp.comontosight.ai
Explore Material Science Applications: The unique electronic and photophysical properties of thiophene-based compounds make them attractive for applications in materials science, such as in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). nih.gov
Overview of Key Research Areas and Challenges
The research landscape for this compound is centered around several key areas:
Medicinal Chemistry: This is a dominant area of research, with numerous studies focusing on the design, synthesis, and biological evaluation of novel derivatives for therapeutic purposes. A significant challenge lies in optimizing the structure to achieve high potency and selectivity for specific biological targets while minimizing toxicity. nih.govnih.gov
Synthetic Chemistry: The development of novel and efficient synthetic methods remains a crucial research area. Challenges include achieving regioselectivity in substitution reactions and developing environmentally friendly synthetic protocols. researchgate.net
Materials Science: The exploration of this compound derivatives for use in electronic and optical materials is a growing field. A key challenge is to fine-tune the molecular structure to achieve desired material properties, such as high charge mobility and efficient light emission. nih.gov
Computational Chemistry: In silico studies, including molecular docking and quantum chemical calculations, are increasingly being used to predict the properties and biological activities of this compound derivatives, thereby guiding experimental work. mdpi.com
A significant challenge across all research areas is the need for comprehensive structure-activity relationship studies to understand how structural modifications influence the compound's properties. Furthermore, ensuring the scalability and cost-effectiveness of synthetic routes is critical for the potential commercialization of any resulting products.
Interactive Data Table: Properties of this compound Derivatives
Below is a table summarizing key data for some derivatives of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 5-(4-chlorophenyl)thiophene-2-carbaldehyde | C₁₁H₇ClOS | 222.69 | 88-90 | - | nih.gov |
| 3-[5-(4-chlorophenyl)thiophen-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | C₂₀H₁₅ClO₂S | 370.85 | 173-175 | ¹H NMR: 7.29 (d, 1H, J=3.7, Hthiophene) | nih.gov |
| 3-[5-(4-chlorophenyl)thiophen-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C₂₂H₁₉ClO₄S | 414.91 | 140-142 | ¹H NMR: 7.17 (d, 1H, J=5.0, Hthiophene) | nih.gov |
| 5-(5-(4-chlorophenyl)thiophen-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole | C₂₀H₁₆ClNO₂S | 385.87 | 92-95 | ¹H NMR: 7.01 (d, 1H, J=3.6, Hthiophene) | nih.gov |
| 3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | C₁₁H₁₀ClN₃OS | 283.74 | - | - | ontosight.ai |
| 2-(4-chlorophenyl)-3-(4-phthalamide)-1,3-thiazolidin-4-one | C₁₇H₁₁ClN₂O₃S | 374.80 | - | Crystal system: Monoclinic | researchgate.net |
| 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole | C₂₀H₁₄ClN₃S | 379.87 | 176-178 | ¹H NMR: 7.38 (s, 1H, CH thiazole) | scielo.br |
| 4-(4-chlorophenyl)-3-(naphthalen-1-yl)-2-(naphthalen-1-ylmethylene)hydrazono)-2,3-dihydrothiazole | C₃₀H₁₈ClN₃S | 500.01 | 280-282 | ¹H NMR: 7.00 (s, 1H, CH thiazole) | scielo.br |
| 3-Amino-5-(2-(4-chlorophenyl)hydrazineylidene)-2-[(1-(thiophen-2-yl)ethylidene) hydrazineylidene]thiazolidin-4-one | C₁₅H₁₃ClN₆OS₂ | 392.89 | 177-179 | ¹³C-NMR: 168.87 (C=O) | mdpi.com |
| 5-((4-Chlorophenyl)diazenyl)-4-methyl-2-[((1-(thiophen-2-yl)ethylidene)hydrazineylidene] thiazol-3(2H)-amine | C₁₆H₁₃ClN₆S₂ | 390.90 | 205-207 | IR (KBr): v 3418, 3226 (NH₂) | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWBNFDFWXRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474946 | |
| Record name | 2-(4-chlorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-23-1 | |
| Record name | 2-(4-Chlorophenyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorophenyl Thiophene and Its Analogues
Classical Approaches to Thiophene (B33073) Synthesis and their Adaptations for Phenylated Derivatives
Classical methods for constructing the thiophene ring remain fundamental in the synthesis of 2-(4-chlorophenyl)thiophene and its derivatives. These methods are often characterized by their versatility and the use of readily available starting materials.
Gewald Reaction and its Modified Protocols for 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide (B1269160) Synthesis
The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. arkat-usa.orgpharmaguideline.comrroij.com It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile and elemental sulfur in the presence of a base. arkat-usa.orgpharmaguideline.com This one-pot, three-component reaction is highly valued for its efficiency and the mild conditions under which it can be performed. arkat-usa.orgmdpi.com
In the context of synthesizing derivatives of this compound, a key intermediate is 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide. This compound can be synthesized via a Gewald reaction starting from p-chloroacetophenone, a cyanoacetamide derivative, and elemental sulfur. ajrconline.orgajrconline.org For instance, one procedure involves the reaction of p-chloroacetophenone with cyanoacetamide and sulfur in the presence of an amine base like diethylamine. ajrconline.org
Several modifications to the classical Gewald protocol have been developed to improve yields and expand the substrate scope. These include the use of microwave irradiation, solid-supported synthesis, and various catalysts. mdpi.comthieme-connect.de For example, a CaO-catalyzed Gewald reaction has been reported as a simple and efficient method for synthesizing 2-aminothiophenes. derpharmachemica.com Another modification involves a two-step procedure where the Knoevenagel-Cope condensation product is first isolated and then reacted with sulfur. tubitak.gov.tr Research has also explored the use of different starting materials, such as 3-oxopropanenitriles, to yield 4-aryl-substituted thiophen-2-amines. thieme-connect.de
The synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide has been specifically described using versatile Gewald reaction conditions. One approach begins with the preparation of an acetamide (B32628) derivative through the condensation of an amine and ethyl cyanoacetate (B8463686), which is then reacted with p-chloroacetophenone and sulfur. ajrconline.org Another reported synthesis involves reacting 3-(4-chlorophenyl)-2-cyano-N-(furan-2-ylmethyl)but-2-enamide with sulfur and diethylamine. ajrconline.org
Table 1: Examples of Gewald Reaction Conditions for 2-Aminothiophene Synthesis
| Starting Materials | Catalyst/Base | Conditions | Product | Reference |
| Ketone, Activated Nitrile, Sulfur | Amine Base | One-pot | 2-Aminothiophene | mdpi.com |
| p-Chloroacetophenone, Cyanoacetamide, Sulfur | Diethylamine | - | 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | ajrconline.org |
| Ketone, Active Nitrile/Ester, Sulfur | CaO | Ethanol (B145695), Reflux | 2-Aminothiophene | derpharmachemica.com |
| Cyclohexan-1,4-dione, 2-Cyano-N-arylacetamide, Sulfur | Triethylamine | 1,4-Dioxane, Reflux | 2-Amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one derivative | jst.go.jp |
Suzuki Cross-Coupling Reactions in the Synthesis of this compound and Bithiophene Derivatives
The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. d-nb.infopreprints.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. d-nb.infopreprints.org
For the synthesis of this compound, a Suzuki coupling approach would involve reacting a thiophene derivative with a 4-chlorophenylboronic acid, or vice versa. For instance, 2-bromothiophene (B119243) can be coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound. The synthesis of various 2-arylthiophenes has been achieved through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with different aryl boronic acids. d-nb.info
The Suzuki reaction is also instrumental in the synthesis of bithiophene derivatives. rsc.org For example, novel unsymmetrical bithiophene substituted oxadiazole derivatives have been synthesized by employing a palladium-catalyzed Suzuki cross-coupling reaction. rsc.org Furthermore, 5-aryl-2,2'-bithiophenes have been synthesized in good yields through the Suzuki coupling of functionalized aryl boronic acids with 5-bromo-5'-formyl-2,2'-bithiophene. core.ac.uk The synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives has also been efficiently achieved via a palladium-catalyzed Suzuki cross-coupling reaction of 3,4-dibromo-2,5-dichlorothiophene (B1310887) with various arylboronic acids. mdpi.com
Table 2: Examples of Suzuki Cross-Coupling Reactions for Thiophene Derivatives
| Thiophene Substrate | Aryl Boronic Acid | Catalyst System | Product | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophenes | d-nb.info |
| 5-Bromo-5'-formyl-2,2'-bithiophene | Functionalized aryl boronic acids | Palladium catalyst | 5-Aryl-5'-formyl-2,2'-bithiophenes | core.ac.uk |
| 3,4-Dibromo-2,5-dichlorothiophene | Various arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 3,4-Biaryl-2,5-dichlorothiophenes | mdpi.com |
| 2-(5-Bromothiphen-2-yl)-5-phenyl-1,3,4-oxadiazole | Various aryl-boronic acids | Palladium catalyst | 2-(5-Arylthiophen-2-yl)-5-phenyl-1,3,4-oxadiazoles | cmu.ac.th |
Radical Arylation Methods for 2-(X-phenyl)thiophene Synthesis
Radical arylation provides an alternative route to phenylated thiophenes. One such method involves the generation of a phenyl radical which then reacts with the thiophene ring. chemicalpapers.com A described method for the preparation of substituted 2-(X-phenyl)thiophene derivatives, where X can be a variety of substituents including 4-Cl, utilizes the radical generated during the aprotic diazotization of diazoaminobenzene (B94817) derivatives with isopentyl nitrite. chemicalpapers.com This reaction proceeds at a mild temperature of 30°C. chemicalpapers.com The yields for these reactions, calculated based on the diazoaminobenzene derivative, were reported to range from 32% to 59%. chemicalpapers.com
Cyclocondensation Methods for Thiophene Ring Formation
Cyclocondensation reactions are a fundamental strategy for the formation of the thiophene ring from acyclic precursors. researchgate.net These methods involve the reaction of a 1,4-dicarbonyl compound or its equivalent with a sulfurizing agent, such as phosphorus pentasulfide (Paal-Knorr thiophene synthesis). pharmaguideline.comrroij.com Another important cyclocondensation is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. researchgate.net
In the context of preparing precursors for this compound analogues, cyclocondensation reactions can be employed. For example, the reaction of 1,4-diketones with a sulfur source is a common route. pharmaguideline.com The reaction of adipoyl and pimeloyl chlorides with thiophene in the presence of AlCl₃ leads to diketones which can undergo further cyclocondensation reactions. nih.gov
Advanced Synthetic Strategies for Substituted this compound Derivatives
Modern synthetic chemistry has introduced advanced strategies that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like substituted 2-(4-chlorophenyl)thiophenes.
Transition Metal-Catalyzed Coupling Reactions of Aryl Chlorides
While Suzuki and other cross-coupling reactions traditionally rely on aryl bromides and iodides, the use of more abundant and less expensive aryl chlorides is a significant advancement. Direct C-H arylation of thiophenes with aryl halides represents a more atom-economical approach. researchgate.net Research has shown that a phosphine-free palladium catalyst, such as Pd(OAc)₂, can effectively couple a range of aryl bromides with thiophene to give 2-arylated thiophenes in good yields. researchgate.net
Specifically for aryl chlorides, the development of suitable catalyst systems is crucial. Palladium catalysts, often in combination with specific ligands, have been developed for the coupling of aryl chlorides with thiophenes. For instance, the use of 5 mol% Pd(OAc)₂ associated with 10 mol% of a suitable phosphine (B1218219) ligand has been shown to promote the coupling of N-(3-chlorophenyl)acetamide with thiophene. researchgate.net The development of highly efficient catalysts, such as dinuclear N-heterocyclic carbene palladium complexes, has enabled the Hiyama cross-coupling of aryl chlorides with organosilanes, providing another route to biaryl compounds. mdpi.com
Nucleophilic Substitution Reactions for Derivatization
The derivatization of the this compound core and its analogues can be effectively achieved through nucleophilic substitution reactions. These reactions are fundamental for introducing new functional groups, which can modulate the molecule's physicochemical and biological properties. The thiophene ring itself requires activation to undergo nucleophilic substitution readily. st-andrews.ac.uk However, functional groups attached to the thiophene core provide reactive sites for such transformations.
For instance, an amino group on the thiophene ring can act as a nucleophile in various coupling reactions. evitachem.com A common strategy involves the reaction of 2-aminothiophene derivatives with electrophilic reagents. One such method is the reaction of a 2-aminothiophene with chloroacetyl chloride to introduce a chloroacetylamino group. impactfactor.org This newly introduced group contains a reactive C-Cl bond, which is susceptible to nucleophilic attack by species like amines or thiols, allowing for further functionalization.
Another approach involves the reaction of 2-aminothiophene-3-carbonitrile (B183302) or carboxylate derivatives with α-halogenated reagents. For example, the reaction of N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide with reagents like chloroacetone, ethyl bromoacetate, or chloroacetonitrile (B46850) leads to the formation of 4-amino-5-substituted-thiophene compounds. tandfonline.com The mechanism involves the nucleophilic substitution of the halogen by the acidic thiol group, followed by intramolecular cyclization. tandfonline.com
The table below summarizes examples of nucleophilic substitution reactions for the derivatization of thiophene analogues.
| Starting Material | Reagent | Product Type | Reference |
| 2-Aminothiophene derivative | Chloroacetyl chloride | 2-(Chloroacetylamino)thiophene derivative | impactfactor.org |
| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide | Chloroacetonitrile | 4-Amino-5-cyano-thiophene derivative | tandfonline.com |
| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide | Ethyl bromoacetate | 4-Amino-5-ethoxycarbonyl-thiophene derivative | tandfonline.com |
Oxidative Homocoupling Dimerization of Thiophenes
Oxidative homocoupling is a powerful strategy for synthesizing symmetrical dimers of thiophenes and other heteroaromatics, which are valuable in materials science and as complex molecular scaffolds. chim.it This method involves the formation of a carbon-carbon bond between two identical thiophene units.
One effective metal-free approach utilizes 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) as an oxidant in the presence of a strong acid like trifluoroacetic acid (TFA). rsc.org This system promotes the intermolecular 3,3'-coupling of 2-aryl-benzo[b]thiophenes. The reaction is believed to proceed through the oxidation of the thiophene substrate to an electrophilic radical cation, which then reacts with a neutral molecule of the substrate. rsc.org However, for some substrates, this method can lead to oligomerization if multiple reactive sites are available. rsc.org
Transition metal catalysis, particularly with copper, is another prominent method for oxidative homocoupling. Copper(II)-mediated homocoupling reactions, often using Cu(OAc)₂ and oxygen, facilitate the formation of C2-C2 bonds between two azole molecules, a principle applicable to thiophenes. nih.gov A proposed mechanism involves a double C-H bond activation with carboxylate assistance, followed by reductive elimination to form the dimer. nih.gov In some cases, the dimerization is unique to the thiophene ring compared to other arenes. chim.it The reaction is thought to proceed via a chelation-assisted C-H cupration to form a Cu(II)-containing metallacycle, followed by oxidation and reductive elimination. chim.it
The regioselectivity of the coupling can be a challenge, but methods have been developed to control it. For instance, the synthesis of head-to-tail (H-T) dimers of 3-substituted thiophenes has been achieved with high regioselectivity using hypervalent iodine(III) reagents, proceeding through an iodonium (B1229267) intermediate. jst.go.jp
| Method | Catalyst/Reagent | Product Type | Proposed Intermediate | Reference |
| Metal-Free Oxidative Dehydrogenation | DDQ / Strong Acid (TFA) | 3,3'-Dimer | Electrophilic Radical Cation | rsc.org |
| Copper-Catalyzed Homocoupling | Cu(OAc)₂ / O₂ | C2-C2 Dimer | Copper Bisazole Complex | nih.govkobe-u.ac.jp |
| Hypervalent Iodine(III) Mediated | Diaryl Iodonium(III) Salt | Head-to-Tail (H-T) Dimer | Iodonium Intermediate | jst.go.jp |
One-Pot Synthesis Approaches for Substituted 2-Aminothiophenes
One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures. For the synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is the most prominent and widely utilized one-pot methodology. umich.eduderpharmachemica.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an α-activated nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base. umich.eduthieme-connect.com
The Gewald reaction offers a versatile route to a vast library of 2-aminothiophene derivatives, which are key precursors in the development of dyes, agrochemicals, and pharmaceuticals. thieme-connect.comderpharmachemica.com Numerous modifications to the original protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly catalysts.
Recent advancements have focused on using efficient and reusable catalysts. For example, calcium oxide (CaO) has been reported as a cost-effective and efficient heterogeneous catalyst for the Gewald reaction, affording good yields in ethanol under reflux. derpharmachemica.com L-proline, an inexpensive and "green" organocatalyst, has also been successfully employed to catalyze the reaction under mild conditions, providing high yields of various 2-aminothiophenes. thieme-connect.comorganic-chemistry.org The use of L-proline is advantageous due to low catalyst loading and simple procedures. organic-chemistry.org
The table below highlights different catalytic systems used in the one-pot Gewald synthesis of 2-aminothiophenes.
| Catalyst | Substrates | Solvent | Key Advantages | Reference |
| CaO | Ketone, Active Nitrile, Sulfur | Ethanol | Heterogeneous, cost-effective | derpharmachemica.com |
| L-Proline | Carbonyl Compound, Nitrile, Sulfur | DMF | Mild conditions, low catalyst loading, high yields | thieme-connect.comorganic-chemistry.orgthieme-connect.com |
| Diethylamine | Ketone/Aldehyde, α-Cyanoester, Sulfur | Ethanol | Traditional base catalyst | impactfactor.org |
| Morpholine | 4-Methylacetophenone, Methyl Cyanoacetate, Sulfur | DMF | Base used in multi-step Gewald-type synthesis | vulcanchem.com |
Novel Synthetic Routes and Green Chemistry Considerations in this compound Production
The development of novel synthetic routes for this compound and its analogues is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org
Solvent choice is another critical factor in green chemistry. Traditional syntheses often use volatile and sometimes hazardous organic solvents. Research has explored replacing these with greener alternatives. rsc.org Deep eutectic solvents (DESs), which are considered a green alternative to ionic liquids, have been successfully used for the synthesis of thiophene derivatives. rsc.orgrsc.org Water, being non-toxic and abundant, is also a highly desirable green solvent. The use of water as a medium for the C-H arylation of thiophenes has been made possible through micellar catalysis, which involves adding a surfactant. rsc.org Notably, this approach can even utilize low-purity industrial wastewater, demonstrating a virtuous repurposing of resources. rsc.org
| Green Chemistry Approach | Specific Method/Reagent | Advantage | Reference |
| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times (hours to minutes) | derpharmachemica.com |
| Greener Solvents | Deep Eutectic Solvents (DESs) (e.g., Choline chloride/Glycerol) | Low toxicity, biodegradable, from renewable sources | rsc.orgrsc.org |
| Greener Solvents | Water (with surfactant for micellar catalysis) | Non-toxic, abundant, potential to use industrial wastewater | rsc.org |
| Process Improvement | Mild reaction conditions, simpler steps | Increased overall yield, reduced use of hazardous chemicals | researchgate.net |
Chemical Reactivity and Derivatization of 2 4 Chlorophenyl Thiophene
Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Moiety
The thiophene ring in 2-(4-chlorophenyl)thiophene is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.org The heteroatom in the thiophene ring activates it towards electrophilic attack, generally requiring mild reaction conditions. st-andrews.ac.uk
Regioselectivity of Substitutions on the Thiophene Ring
In electrophilic aromatic substitution reactions, the position of the incoming electrophile on the thiophene ring is crucial. For 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position (α-position). st-andrews.ac.ukmatanginicollege.ac.indspmuranchi.ac.in This preference is attributed to the greater stabilization of the carbocation intermediate formed during the reaction, which can be delocalized over more resonance structures compared to attack at the C3 or C4 positions (β-positions). matanginicollege.ac.indspmuranchi.ac.inmsu.edu The presence of the 4-chlorophenyl group at the 2-position of the thiophene ring directs incoming electrophiles primarily to the C5 position.
For instance, the bromination of 2-methylthiophene (B1210033) with N-bromosuccinamide (NBS) yields 2-bromo-5-methylthiophene, demonstrating the preference for substitution at the C5 position. d-nb.info Similarly, nitration and sulfonation reactions on 2-substituted thiophenes also favor the C5 position.
Reactions Involving the Chlorophenyl Moiety
The chlorophenyl group of this compound offers additional opportunities for functionalization through cross-coupling and nucleophilic substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The chlorine atom on the phenyl ring of this compound can participate in such reactions, although aryl chlorides are generally less reactive than aryl bromides or iodides. wikipedia.org
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. d-nb.infonih.gov This reaction has been successfully employed for the synthesis of various 2-aryl-5-(substituted-aryl)thiophenes. For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been coupled with various aryl boronic acids, including 4-chlorophenylboronic acid, to yield the corresponding 2-(bromomethyl)-5-arylthiophenes. d-nb.infonih.gov The reaction of 2-bromo-5-(bromomethyl)thiophene with 4-chlorophenylboronic acid using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water mixture at 90°C yields 2-(bromomethyl)-5-(4-chlorophenyl)thiophene. nih.gov
| Thiophene Substrate | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-bromo-5-(bromomethyl)thiophene | 4-chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 2-(bromomethyl)-5-(4-chlorophenyl)thiophene | 63% | nih.gov |
| 3,4-dibromo-2,5-dichlorothiophene (B1310887) | phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 3,4-diphenyl-2,5-dichlorothiophene | Good | mdpi.com |
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgmdpi.comorganic-chemistry.org This reaction is a valuable method for synthesizing arylalkynes. libretexts.org While aryl chlorides are less reactive, efficient coupling can be achieved with appropriate catalyst systems, such as those employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) palladium complexes. libretexts.org For instance, the copper-free Sonogashira reaction of aryl chlorides can be catalyzed by a palladium complex with a bis-(tert-butyl)aminomethylphosphane ligand. libretexts.org
| Aryl Halide Reactivity | Catalyst System | Conditions | Reference |
|---|---|---|---|
| Aryl Iodide > Aryl Bromide > Aryl Chloride | Pd(0) catalyst, Cu(I) cocatalyst, amine base | Typically anhydrous and anaerobic | organic-chemistry.org |
| Aryl Chloride | Pd(OAc)₂ with bis-(tert-butyl)aminomethylphosphane ligand | Copper-free | libretexts.org |
| Aryl Bromide | Bis-carbene palladium catalyst | Copper co-catalyzed, boiling pyrrolidine | libretexts.org |
Nucleophilic Aromatic Substitution on the Chlorophenyl Group
Nucleophilic aromatic substitution (SNA) on the chlorophenyl ring of this compound is generally challenging due to the electron-rich nature of the aromatic ring. wikipedia.org However, the presence of strong electron-withdrawing groups ortho or para to the chlorine atom can activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org In the absence of such activating groups, harsh reaction conditions or the use of very strong nucleophiles are typically required. The reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The rate-determining step is usually the formation of this intermediate. masterorganicchemistry.com
Derivatization Strategies for Expanding Chemical Space
The functional groups on the this compound scaffold can be further modified to create a wide array of derivatives with diverse chemical and potentially biological properties.
Formation of Schiff Bases from Aminothiophene Derivatives
A common strategy for derivatization involves the introduction of an amino group onto the thiophene ring, which can then be used to form Schiff bases. For example, 2-amino-4-(4-chlorophenyl)thiophene derivatives can be synthesized and subsequently condensed with various aldehydes or ketones to yield Schiff bases. orientjchem.orgajrconline.org These reactions are typically carried out by refluxing the aminothiophene and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ajrconline.org The formation of the azomethine group (-C=N-) is a key feature of Schiff bases and is crucial for their chemical and biological properties. orientjchem.org
Microwave-assisted synthesis has also been shown to be an efficient and eco-friendly method for preparing Schiff bases from 2-aminothiophene derivatives, often resulting in good yields and shorter reaction times. scielo.brscielo.brscispace.comresearchgate.net
| Aminothiophene Derivative | Carbonyl Compound | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophene | Substituted benzaldehydes | Reflux in ethanol (B145695) with glacial acetic acid | 2-[(substituted benzylidene) amino] 4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes | ajrconline.org |
| 2-aminothiophene-3-carbonitrile (B183302) | Various aldehydes | Microwave irradiation, sodium bicarbonate, ethylene (B1197577) glycol | Schiff bases bearing 2-aminothiophene | scielo.brscielo.br |
Synthesis of Carboxamide and Carbonitrile Derivatives
The introduction of carboxamide and carbonitrile functionalities to thiophene rings bearing a 4-chlorophenyl group is a key strategy for developing new chemical entities. These derivatives are often synthesized through multi-step reactions, commonly beginning with a Gewald reaction to construct the substituted thiophene ring system. ekb.egajol.info
One prominent pathway involves the synthesis of 2-aminothiophene-3-carboxamide (B79593) or 3-carbonitrile derivatives. For instance, the Gewald reaction of a ketone with a cyano-4-chloroacetanilide and elemental sulfur can produce 2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. ekb.eg The 2-amino group on these thiophene scaffolds is a versatile handle for further derivatization. It can be acylated to introduce additional functional groups; for example, reaction with ethyl cyanoacetate (B8463686) yields a 2-(2-cyanoacetamido) derivative. ekb.eg
Similarly, 5-amino-N-(4-chlorophenyl)-4-cyano-3-methylthiophene-2-carboxamide can be prepared via the Gewald reaction. ajol.info This aminothiophene can then be treated with chloroacetyl chloride in the presence of a base like potassium carbonate to yield N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide, a precursor for further nucleophilic substitution reactions. ajol.info
Carbonitrile derivatives can also be synthesized through condensation reactions. The Knoevenagel condensation of 2-thiopheneacetonitrile (B147512) with 4-chlorobenzaldehyde (B46862) in the presence of a base like potassium tert-butoxide yields (E)-3-(4-chlorophenyl)-2-(thiophen-2-yl)acrylonitrile. iucr.org Another approach involves the reaction of chalcones with malononitrile (B47326) to produce pyridine-3-carbonitriles, such as 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-chlorophenyl)pyridine-3-carbonitrile. nih.gov
Table 1: Synthesis of this compound Carboxamide and Carbonitrile Derivatives
| Derivative Class | Synthetic Method | Key Reagents | Product Example | Reference(s) |
| Thiophene Carboxamide | Gewald Reaction & Acylation | N-aryl-3-oxobutanamide, malononitrile, sulfur, chloroacetyl chloride | N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | ajol.info |
| Thiophene Carboxamide | Gewald Reaction | Cyclohexanone, cyano-4-chloroacetanilide, sulfur | 2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | ekb.eg |
| Acrylonitrile | Knoevenagel Condensation | 2-Thiopheneacetonitrile, 4-chlorobenzaldehyde, potassium tert-butoxide | (E)-3-(4-chlorophenyl)-2-(thiophen-2-yl)acrylonitrile | iucr.org |
| Pyridine (B92270) Carbonitrile | Chalcone Cyclization | Chalcone (from 3-acetyl-thiophene and 4-chlorobenzaldehyde), malononitrile, KOH | 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-chlorophenyl)pyridine-3-carbonitrile | nih.gov |
Incorporation into Polycyclic and Fused Heterocyclic Systems
The this compound moiety serves as a fundamental building block for the assembly of more complex polycyclic and fused heterocyclic structures. These reactions often leverage functional groups previously installed on the thiophene ring, such as amino and carboxamide groups, to construct new rings.
A common strategy involves the cyclization of functionalized aminothiophenes. For example, 4-aminothiophene derivatives can be converted into their corresponding thieno[3,2-d]pyrimidine (B1254671) compounds. tandfonline.comsemanticscholar.org This transformation is achieved by reacting the 4-aminothiophene with reagents like phenyl isothiocyanate in a suitable solvent such as pyridine or DMF, leading to the formation of a fused pyrimidine (B1678525) ring. tandfonline.com
More complex systems, such as thienotriazolopyrimidinones, can also be synthesized. The synthesis of 6-benzoyl-2-(4-chlorophenyl)-7-methylthieno[2,3-d] Current time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-8(3H)-one has been reported, demonstrating the integration of the chlorophenyl-substituted thiophene unit into a multi-ring system. mdpi.com Similarly, the (4-chlorophenyl) group has been incorporated into fused bis-pyrazole systems, such as 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), starting from a substituted thieno[2,3-b]thiophene (B1266192). nih.gov
Photochemical reactions also provide a route to fused systems. The Mallory photoreaction, an oxidative cyclization of stilbene-like molecules, can be applied to arylthienylethenes to create thieno-annelated polycyclic aromatic compounds. rsc.org
Table 2: Examples of Fused Heterocyclic Systems Derived from (4-Chlorophenyl)thiophene Precursors
| Fused System Class | Synthetic Strategy | Key Precursor | Resulting Fused System | Reference(s) |
| Thieno[3,2-d]pyrimidine | Cyclocondensation | 4-Amino-N-(4-chlorophenyl)-thiophene-3-carboxamide derivative | N-(4-chlorophenyl)-thieno[3,2-d]pyrimidine analogue | tandfonline.com |
| Thienotriazolopyrimidine | Oxidative Cyclization | 2,3-Diamino-thieno[2,3-d]pyrimidinone derivative | 6-Benzoyl-2-(4-chlorophenyl)-7-methylthieno[2,3-d] Current time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-8(3H)-one | mdpi.com |
| Bis-pyrazole | Cyclization | Thieno[2,3-b]thiophene diketone | 5,5'-(...)-bis(1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) | nih.gov |
| Thieno-annelated Polycyclics | Mallory Photoreaction | Arylthienylethene | Thieno-annelated polycyclic aromatic compound | rsc.org |
Synthesis of Thiophene S-oxides and their Reactivity
Oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) (S-oxide) dramatically alters the compound's electronic properties and reactivity, transforming it from an aromatic heterocycle into a reactive cyclic diene. semanticscholar.orgresearchgate.net
The synthesis of thiophene S-oxides from their corresponding thiophenes requires controlled oxidation, as over-oxidation to the more stable thiophene S,S-dioxide is a common side reaction. semanticscholar.orgresearchgate.net The oxidation can be effectively stopped at the S-oxide stage by using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), at low temperatures. researchgate.netmdpi.org The Lewis acid is thought to coordinate to the oxygen of the newly formed sulfoxide, deactivating it towards further oxidation. researchgate.net
Thiophene S-oxides are generally unstable unless they possess bulky substituents at the 2- and 5-positions. nih.gov Their primary and most synthetically useful reaction is the [4+2] cycloaddition (Diels-Alder reaction), where they act as a 4π-electron diene component. semanticscholar.orgmdpi.org They readily react with a range of dienophiles, including electron-poor, electron-neutral, and electron-rich alkenes and alkynes. researchgate.net
Reaction with Alkenes : Cycloaddition with an alkene dienophile forms a 7-thiabicyclo[2.2.1]heptene S-oxide intermediate. semanticscholar.org This intermediate is itself a versatile synthetic precursor. The sulfoxy bridge can be extruded thermally, photochemically, or via oxidation to yield highly functionalized arene compounds. semanticscholar.org
Reaction with Alkynes : When an alkyne is used as the dienophile, the initial cycloadduct spontaneously loses the sulfoxide bridge (SO) to directly afford substituted aromatic compounds. semanticscholar.org
This reactivity makes the oxidation of thiophenes to S-oxides followed by in-situ cycloaddition a powerful two-step method for transforming thiophenes into complex, multi-functionalized arenes. semanticscholar.org
Table 3: Synthesis and Reactivity of Thiophene S-Oxides
| Process | Description | Conditions / Reagents | Product Type | Reference(s) |
| Synthesis | Controlled Oxidation | Thiophene, m-CPBA, BF₃·Et₂O, CH₂Cl₂ at -20°C | Thiophene S-oxide | researchgate.netmdpi.org |
| Reactivity | [4+2] Cycloaddition | Thiophene S-oxide, Alkene Dienophile | 7-Thiabicyclo[2.2.1]heptene S-oxide | semanticscholar.org |
| Reactivity | [4+2] Cycloaddition | Thiophene S-oxide, Alkyne Dienophile | Substituted Arene (via spontaneous SO extrusion) | semanticscholar.org |
| Reactivity | Dimerization | Thiophene S-oxide (self-reaction) | Diels-Alder Dimer ("Sesquioxide") | nih.govresearchtrends.net |
Mechanism and Kinetics of Key Reactions in this compound Derivatization
Understanding the mechanisms of the key derivatization reactions is crucial for controlling reaction outcomes and optimizing synthetic strategies. While specific kinetic data for reactions of this compound are not extensively documented in the surveyed literature, the general mechanistic principles are well-established.
Gewald Reaction Mechanism : The synthesis of many precursors, particularly aminothiophenes, relies on the Gewald reaction. This process involves two main steps:
Condensation : A base-catalyzed Knoevenagel condensation occurs between the α-methylene ketone and the active methylene (B1212753) of the nitrile (e.g., ethyl cyanoacetate) to form an α,β-unsaturated intermediate.
Cyclization : Elemental sulfur is added to the intermediate. A Michael addition of sulfur to the unsaturated system, followed by intramolecular cyclization and tautomerization, leads to the formation of the 2-aminothiophene ring.
Electrophilic Aromatic Substitution : The thiophene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents—the 4-chlorophenyl group at C2 and other potential groups—will determine the position of substitution. The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.
Thiophene S-oxide Formation and Reactivity :
Oxidation Mechanism : The oxidation of the thiophene sulfur by a peracid involves the nucleophilic attack of the sulfur lone pair on the electrophilic outer oxygen of the peracid. In enzymatic systems like cytochrome P450, a highly reactive iron-oxo species is the oxidant, which can attack either the sulfur lone pair to form the S-oxide or the π-system to form an arene oxide. nih.gov
Diels-Alder Mechanism : The [4+2] cycloaddition reaction of a thiophene S-oxide is a concerted, pericyclic reaction. These reactions are known to exhibit high stereoselectivity. researchgate.net The cycloaddition typically proceeds via an endo transition state, and the attack of the dienophile occurs on the π-face of the diene that is syn (on the same side as) the sulfoxide oxygen, a phenomenon known as syn-π-facial stereoselectivity. researchgate.net
While quantitative kinetic parameters (e.g., rate constants, activation energies) for these reactions on the this compound substrate specifically are scarce, the mechanistic understanding allows for the rational design of synthetic routes and the prediction of product structures.
Spectroscopic and Structural Characterization of 2 4 Chlorophenyl Thiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(4-chlorophenyl)thiophene, both ¹H and ¹³C NMR provide definitive evidence for its structure.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In a typical analysis, the aromatic protons of the 4-chlorophenyl and thiophene (B33073) rings resonate in distinct regions. For a closely related compound, 2-chloro-5-(4-chlorophenyl)thiophene, the protons on the 4-chlorophenyl ring appear as two doublets, a characteristic AA'BB' pattern, due to the symmetry of the para-substituted ring. mdpi.com The protons on the thiophene ring also show doublet or multiplet signals in the aromatic region. mdpi.com
The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). acadpubl.eu
Table 1: Representative ¹H NMR Spectral Data for a 2-(Aryl)thiophene Derivative Data based on a structurally similar compound, 2-chloro-5-(4-chlorophenyl)thiophene. mdpi.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (Chlorophenyl) | ~7.42 | Doublet | ~7.2 |
| Aromatic (Chlorophenyl) | ~7.35 | Doublet | ~8.0 |
| Aromatic (Thiophene) | ~7.10 | Doublet | ~3.5 |
| Aromatic (Thiophene) | ~6.89 | Doublet | ~3.8 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak. For this compound, distinct signals are expected for the carbons of the thiophene ring and the chlorophenyl ring. The carbon atom attached to the chlorine will have a characteristic chemical shift, as will the carbons of the thiophene ring, which are influenced by the sulfur atom. mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Based on data for structurally related compounds. mdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiophene Ring Carbons | 125.0 - 140.0 |
| Chlorophenyl Ring Carbons | 127.0 - 140.0 |
¹H NMR Spectroscopic Analysis
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. researchgate.net For 2-substituted thiophenes, characteristic bands for C-C stretching vibrations are observed in the regions of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. scialert.net Other key vibrations include aromatic C-H stretching, C-S stretching of the thiophene ring, and C-Cl stretching. iosrjournals.org
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | scialert.net |
| Aromatic C=C Stretch | 1600 - 1450 | scialert.net |
| Thiophene Ring C-C Stretch | 1532 - 1347 | scialert.netiosrjournals.org |
| Aromatic C-H In-plane Bend | 1283 - 1041 | scialert.net |
| C-S Stretch | ~710 - 687 | iosrjournals.org |
| C-Cl Stretch | ~850 - 550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The technique also reveals fragmentation patterns that help confirm the structure. For this compound (C₁₀H₇ClS), the calculated molecular weight is approximately 194.68 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this mass. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak with an intensity of about one-third of the molecular ion peak is a characteristic feature.
Common fragmentation pathways for related compounds involve the loss of the chlorine atom or the cleavage of the molecule into thiophene and chlorophenyl radicals. mdpi.com For instance, the mass spectrum of 2-chloro-5-(4-chlorophenyl)thiophene shows a prominent peak cluster around m/z 229, corresponding to its molecular ion. mdpi.com
X-ray Diffraction Studies for Solid-State Structure Determination
While a specific crystal structure for this compound is not detailed in the provided sources, studies on analogous compounds like 3-(4-chlorophenyl)-5-(thiophene-2-yl) derivatives confirm the utility of this method. researchgate.net Such an analysis would provide definitive geometric parameters. mdpi.comresearchgate.net
Table 4: Information Obtainable from X-ray Diffraction Analysis
| Structural Parameter | Description |
|---|---|
| Crystal System & Space Group | Describes the symmetry and packing of molecules in the crystal lattice. jocpr.com |
| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. sioc-journal.cn |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Dihedral Angle | The angle between the planes of the thiophene and chlorophenyl rings. |
| Intermolecular Interactions | Identifies non-covalent forces like π-π stacking that stabilize the crystal structure. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, such as this compound, typically exhibit strong absorption in the UV region (200-400 nm). libretexts.org
The absorption is primarily due to π→π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. msu.edu The wavelength of maximum absorption (λmax) is a key characteristic. The exact value of λmax and the molar absorptivity (ε) can be influenced by the solvent used for the analysis. rsc.org The extended conjugation between the thiophene and chlorophenyl rings is expected to result in a bathochromic (red) shift, meaning it absorbs at a longer wavelength compared to the individual, non-linked aromatic rings. vscht.cz
Computational Chemistry and Theoretical Studies of 2 4 Chlorophenyl Thiophene
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. For derivatives of 2-(4-Chlorophenyl)thiophene, DFT calculations have been employed to elucidate various molecular features.
The geometric structure of thiophene (B33073) derivatives is optimized using DFT methods to find the lowest energy conformation. Calculations for closely related compounds, such as 2-chloro-5-(4-chlorophenyl)thiophene, have been performed at the B3LYP/6-31G(d,p) level of theory to determine key structural parameters. mdpi.com The optimization process allows all parameters, including bond lengths, bond angles, and dihedral angles, to relax to a stable energy minimum, confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov
In the solid state, X-ray diffraction of analogous compounds reveals that the thiophene ring is often planar, a feature maintained by its aromatic character. However, the 4-chlorophenyl group is typically twisted out of the thiophene plane to minimize steric hindrance. For instance, in a triazole derivative containing both a thiophene and a 4-chlorophenyl ring, the dihedral angle between the 4-chlorophenyl ring and the adjacent triazole ring was found to be nearly perpendicular (88.79°). acs.org This non-coplanar orientation is a critical aspect of the molecule's three-dimensional structure. Computational models suggest a dihedral angle of approximately 90° between the thiophene and the 4-chlorophenyl rings.
Table 1: Selected Optimized Geometric Parameters for a this compound Analog Data inferred from studies on 2-chloro-5-(4-chlorophenyl)thiophene. mdpi.com
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Length | C-S (thiophene) | 1.73 |
| Bond Length | C=C (thiophene) | 1.37 |
| Bond Length | C-C (thiophene) | 1.43 |
| Bond Length | C-Cl | 1.75 |
Note: This table is interactive. You can sort and filter the data.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.comphyschemres.org
DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the HOMO and LUMO energies for thiophene derivatives. mdpi.comnih.gov For 2-chloro-5-(4-chlorophenyl)thiophene, the HOMO-LUMO energy gap was calculated to be 4.59 eV. mdpi.com In these systems, the HOMO is typically localized over the thiophene ring and the phenyl ring, indicating these are the primary sites for electron donation. The LUMO is also distributed across the aromatic framework, representing the electron-accepting regions. tandfonline.com This distribution dictates how the molecule interacts with other chemical species. mdpi.com
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a this compound Analog Data from DFT calculations on 2-chloro-5-(4-chlorophenyl)thiophene. mdpi.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.35 |
| LUMO | -1.76 |
| Energy Gap (Egap) | 4.59 |
Note: This table is interactive. You can sort and filter the data.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential. tandfonline.commdpi.com
In thiophene derivatives, MEP analysis reveals that the negative potential is often concentrated around the sulfur atom of the thiophene ring and any electronegative substituents, such as the chlorine atom on the phenyl ring. mdpi.comcsic.es Conversely, the hydrogen atoms of the aromatic rings typically exhibit a positive electrostatic potential. mdpi.com This information is vital for predicting intermolecular interactions, such as hydrogen bonding and other noncovalent interactions, which are fundamental to molecular recognition and crystal packing. acs.orgcsic.es
Theoretical vibrational analysis using DFT is performed to understand the vibrational modes of a molecule. dergipark.org.tr The calculated frequencies and intensities are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. nih.govresearchgate.netmalayajournal.org
For thiophene derivatives, calculations are often performed using the B3LYP method with basis sets like 6-311G(d,p) or 6-311++G(d,p). nih.govdergipark.org.tr The computed vibrational frequencies are typically scaled by a factor (e.g., 0.967) to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. dergipark.org.tr This correlative approach allows for a detailed assignment of vibrational modes, such as C-H stretching, C=C ring stretching, and C-S stretching, providing a comprehensive picture of the molecule's vibrational behavior. nih.govdergipark.org.tr
Molecular Electrostatic Potential (MEP) Mapping
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding how a molecule like this compound or its derivatives might interact with a biological target, such as a protein. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. scientific.net
QSAR studies on thiophene-containing scaffolds, such as thienopyrimidines, have been conducted to understand their antimicrobial properties. researchgate.net These models use various molecular descriptors, which can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP), calculated using methods like DFT. scientific.netresearchgate.net By establishing a statistically significant relationship between these descriptors and observed biological activity, QSAR models can guide the design of more potent derivatives. mdpi.com For example, a 3D-QSAR study on thienopyrimidines revealed that steric and hydrophobic features were key contributors to their activity. researchgate.net Although a specific QSAR model for this compound is not detailed in the literature, the methodology is widely applied to its structural class to optimize therapeutic potential. tandfonline.comsemanticscholar.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. For this compound and its derivatives, molecular docking has been instrumental in elucidating potential ligand-target interactions, providing a molecular basis for observed biological activities. These simulations help to understand how the thiophene ring and the chlorophenyl group contribute to binding within the active sites of various enzymes and receptors. vulcanchem.com
While specific docking studies on the parent this compound are not extensively detailed in the available literature, numerous computational analyses of its derivatives have been conducted. These studies provide valuable data on binding affinities and the nature of molecular interactions, which are critical for assessing the potential of this chemical scaffold.
Binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (IC50), quantifies the strength of the interaction between the ligand and its target. Lower binding energy values indicate stronger, more stable binding. Interaction analysis reveals the specific non-covalent forces at play, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-receptor complex.
Studies on derivatives have shown that the 4-chlorophenyl group and the thiophene nucleus are often involved in key interactions. For instance, chlorothiophene-based chalcones were found to have binding energies ranging from -6.2 to -6.6 kcal/mol with the anti-apoptotic proteins MDM2 and Bcl-2. arabjchem.org In another study, a thiophene derivative exhibited a binding affinity of -7.5094 kcal/mol when docked into the bovine pancreatic trypsin inhibitor (BPTI). nih.gov Similarly, a derivative of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160) showed strong binding affinities of -8.00 kcal/mol and -9.60 kcal/mol with enzymes linked to Alzheimer's disease. nih.gov These findings underscore the potential of the chlorophenyl-thiophene scaffold to form stable interactions with various biological targets.
The following table summarizes the binding affinities and inhibitory concentrations found in molecular docking and biological studies of various derivatives containing the this compound or a closely related moiety.
| Derivative Name | Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Measured Activity (IC₅₀) | Reference |
| Thiophene Derivative 6 | BPTI (2ra3) | -7.5094 | Not specified | nih.gov |
| 2-pyridone derivative 9d (related thiophene study) | CDK1/CyclinB1/CKS2 (4y72) | -8.1223 | Not specified | nih.gov |
| Chlorothiophene-based Chalcone (C4) | MDM2 / Bcl-2 | -6.2 to -6.6 | 0.77 µg/mL (WiDr cells) | arabjchem.org |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 / 5-LOX | Not specified | 5.45 µM (COX-2) | bohrium.com |
| N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide (6k) | COX-2 (1PXX) | -11.67 | Not specified | ias.ac.in |
| Alpidem (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide) | Alzheimer's-related enzyme (4BDT) | -9.60 | Not specified | nih.gov |
| Alpidem (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide) | Alzheimer's-related enzyme (2Z5X) | -8.00 | Not specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
A significant outcome of molecular docking simulations is the identification of potential biological targets for a given compound, which can suggest its therapeutic applications. ontosight.ai Computational screening of this compound derivatives against libraries of known protein structures has pointed to several classes of enzymes and receptors as potential targets.
These in silico studies have implicated this chemical family in a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For example, molecular modeling of N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide suggested it binds to the active sites of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. bohrium.com Docking studies have repeatedly identified COX-2 as a potential target for thiophene derivatives, corroborating their potential as anti-inflammatory agents. ias.ac.in
In the context of cancer, docking simulations have identified several key targets. Thiophene derivatives are predicted to interact with anti-apoptotic proteins like Bcl-2 and MDM2, which are crucial for cancer cell survival. arabjchem.org Other identified targets include protein kinases such as CDK1 and tyrosine kinases, as well as the androgen receptor, indicating a broad potential for anticancer applications. nih.govsci-hub.se The ability of certain derivatives to overcome chemoresistance has been linked to the inhibition of P-glycoprotein. researchgate.net Furthermore, docking studies have supported the potential of these compounds as antibacterial agents through interactions with specific bacterial protein receptors. ijpsr.comnih.gov
The table below lists potential biological targets identified for derivatives of this compound through computational studies.
| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference(s) |
| Enzyme (Oxidoreductase) | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Anti-inflammatory | bohrium.comias.ac.in |
| Enzyme (Kinase) | Tyrosine Kinases, CDK1/CyclinB1/CKS2 | Anticancer | nih.govsci-hub.se |
| Enzyme (Protease) | Bovine Pancreatic Trypsin Inhibitor (BPTI) | General (Model) | nih.gov |
| Apoptosis Regulator | MDM2, Bcl-2 | Anticancer | arabjchem.org |
| Nuclear Receptor | Androgen Receptor (AR) | Anticancer | sci-hub.se |
| Transporter | P-glycoprotein | Anticancer (Chemoresistance) | researchgate.net |
| Bacterial Proteins | 3IP4, 1KEB receptors | Antibacterial | ijpsr.com |
| Neurological Targets | Enzymes associated with Alzheimer's Disease (2Z5X, 4BDT) | Neurodegenerative Disease | nih.gov |
This table is interactive. Click on the headers to sort the data.
Applications of 2 4 Chlorophenyl Thiophene in Advanced Materials and Niche Areas
Application in Materials Science
In materials science, the thiophene (B33073) moiety is a well-established building block for creating functional organic materials. The presence of the 4-chlorophenyl group can further modify the electronic properties, solubility, and solid-state packing of the resulting materials, making 2-(4-chlorophenyl)thiophene and its derivatives valuable intermediates. chemimpex.com
Development of Conductive Polymers and Electronic Devices
Thiophene-based compounds are fundamental to the field of conducting polymers, a class of materials that combines the electrical properties of metals with the processing advantages of plastics. cmu.eduresearchgate.net Polythiophenes, polymers derived from thiophene monomers, are known for their environmental and thermal stability and are used in applications such as antistatic coatings, electrodes, and various electronic components. cmu.edugoogle.com
The polymerization of thiophene derivatives leads to a conjugated polymer backbone, allowing for the delocalization of electrons (charge carriers) when the material is "doped". nih.gov This process can increase the electrical conductivity by many orders of magnitude, transforming the polymer from a semiconductor or insulator into a conductor. nih.gov this compound can serve as a monomer or a component in the synthesis of such polymers. The chlorine atom on the phenyl ring can influence the polymer's electronic energy levels, solubility, and interactions between polymer chains, which are critical factors for applications in devices like organic field-effect transistors (OFETs), polymer light-emitting diodes (PLEDs), and photovoltaic cells. cmu.eduresearchgate.net Derivatives of this compound are explored for creating advanced materials, such as conductive polymers essential for various electronic applications. chemimpex.com
Table 1: Conductivity of Doped Polythiophenes
| Polymer Type | Dopant | Conductivity (S/cm) |
|---|---|---|
| Polyacetylene | Iodine (I₂) | > 10⁴ |
| Polythiophene (PT) | Iron(III) chloride (FeCl₃) | 10–25 |
| Poly(3-alkylthiophenes) (PATs) | Iron(III) chloride (FeCl₃) | 0.1–0.0001 |
| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) | FTS | 604–1.1 × 10³ |
This table presents examples of conductivity achieved in different polythiophene-based polymers upon doping. The data is illustrative of the potential of this class of materials. nih.gov
Integration into Optical Materials and Sensors
The electronic structure of this compound and its derivatives makes them suitable for use in optical materials and chemical sensors. bldpharm.com Thiophene-based systems can exhibit interesting photophysical properties, including electroluminescence and fluorescence. Some thiophene derivatives are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. mdpi.com
In the realm of sensors, the thiophene unit can be part of a larger molecular system designed to detect specific ions or molecules. For instance, thiophene-containing chemosensors have been developed to detect metal ions like Zn²⁺ and anions through changes in fluorescence. researchgate.net The principle often involves the target analyte interacting with the sensor molecule, causing a measurable change in its light absorption or emission properties. researchgate.netvulcanchem.com A chlorophenyl thiophene-functionalized silicon phthalocyanine (B1677752) has been synthesized for use as a two-photon bioimaging probe, demonstrating its utility in advanced optical applications for targeting specific cell organelles. nih.gov
Use in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a promising lower-cost alternative to conventional silicon-based solar cells. In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) is responsible for light absorption. mdpi.comdiva-portal.org Thiophene derivatives are extensively used as building blocks for these organic dyes due to their ability to form conjugated systems that facilitate light harvesting and charge transfer. rsc.orgacs.org
Table 2: Performance of DSSCs with Thiophene-Based Dyes
| Dye Structure Feature | Jsc (mA cm⁻²) | Voc (mV) | Efficiency (η) |
|---|---|---|---|
| Thienothiophene Dye (29) | 13.35 | 777 | 7.8% |
| Fused-Thiophene Dye (36) | 17.49 | 700 | 8.70% |
| Fused-Thiophene Dye (19) | 20.9 | - | 9.18% |
| Phenothiazine-Thiophene Dye (P2) | 10.84 | 592 | 4.41% |
Fluorescent Materials Development
The inherent fluorescence of some thiophene-based structures allows for their development as fluorescent materials. acs.org These materials find use in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors. evitachem.comresearchgate.net The combination of the thiophene ring with other aromatic systems, such as the 4-chlorophenyl group, can create molecules with high quantum yields and specific emission wavelengths.
For example, a two-photon photosensitizer, chlorophenyl thiophene axially substituted silicon (IV) phthalocyanine (CBT-SiPc), was designed to exhibit strong fluorescent emission for tracking and targeting lysosomes within living cells. nih.gov Other research focuses on creating thiophene derivatives that exhibit aggregation-induced emission (AIE), where the molecules become highly fluorescent in an aggregated state, a property useful for certain sensing and imaging applications. bldpharm.comchemscene.com The development of such materials relies on the precise tuning of the molecular structure to control the photophysical properties, and this compound serves as a relevant building block in this synthetic chemistry. nih.govacs.org
Role in Agrochemicals and Agricultural Chemistry
Thiophene derivatives are a known class of compounds in agricultural chemistry, forming the structural basis for a variety of biologically active molecules. cymitquimica.com
Precursors to Pesticides and Herbicides
This compound and related structures serve as important intermediates or precursors in the synthesis of more complex molecules used as pesticides (insecticides, fungicides) and herbicides. ontosight.aiechemi.com The thiophene ring and the chlorophenyl group are common toxophores in agrochemical design. The presence of a chlorine atom, in particular, is often associated with enhanced pesticidal activity.
For example, derivatives like ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate are explicitly used in the development of agrochemicals for pest control. chemimpex.com The compound 5-(4-chlorophenyl)-2,3-diphenylthiophene has been identified as an insecticide and an acaricide (miticide). agropages.com Furthermore, research into novel phenoxyacetamide derivatives containing sulfur atoms, such as in a thiophene ring, has shown significant insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis). bohrium.com These examples underscore the role of the this compound scaffold as a foundational element for discovering and synthesizing new active ingredients for crop protection. smolecule.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichlorethene |
| 2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid |
| 5-(4-chlorophenyl)-2,3-diphenylthiophene |
| Chlorophenyl thiophene axially substituted silicon (IV) phthalocyanine (CBT-SiPc) |
| Ethyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate |
| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide |
| Poly(3-alkylthiophenes) (PATs) |
| Polyacetylene |
| Polythiophene (PT) |
| Thienothiophene |
| Phenothiazine |
| N-(4-chlorophenyl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide |
| 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- |
| 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile |
| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile |
| 2,5-Dichloro-3,4-bis(4-Chlorophenyl)thiophene |
| 5-(4-Chlorophenyl)thiophene-2-carboxylic acid |
Other Emerging Applications and Research Directions
Beyond established applications, the unique electronic and structural characteristics of this compound have positioned it as a valuable component in several cutting-edge areas of research. These emerging applications leverage the compound's properties to address complex challenges in medicine, energy, and industrial chemistry.
Photosensitizers in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) to destroy cancer cells. The effectiveness of PDT hinges on the properties of the photosensitizer. Derivatives of this compound are being explored for this purpose, showing significant promise.
A notable example is a two-photon photosensitizer developed by axially substituting silicon (IV) phthalocyanine with chlorophenyl thiophene groups, resulting in a compound referred to as CBT-SiPc. nih.govsciencepublishinggroup.com In this molecular architecture, the this compound moiety serves critical functions. Firstly, the bulky nature of the chlorophenyl thiophene groups provides steric hindrance that helps to reduce the aggregation of the phthalocyanine molecules in solution. nih.gov This is crucial because aggregation can quench the excited state and lower the efficiency of ROS production. nih.gov
Secondly, the presence of the sulfur atom, a heavy atom, in the thiophene ring is believed to promote intersystem crossing (ISC). nih.gov ISC is the process where the photosensitizer molecule transitions from an excited singlet state to a longer-lived triplet state, which is the primary state responsible for transferring energy to molecular oxygen to create singlet oxygen (¹O₂), a highly potent ROS. The enhanced ability to produce ROS leads to greater photodynamic activity. nih.gov
Research findings have demonstrated that CBT-SiPc exhibits specific targeting of lysosomes within living cancer cells. nih.govsciencepublishinggroup.com The targeted delivery of the photosensitizer is a key goal in PDT, as it localizes the cytotoxic effect to the cancerous cells, minimizing damage to surrounding healthy tissue. nih.gov Upon irradiation, CBT-SiPc efficiently generates ROS within the lysosomes of MCF-7 breast cancer cells, inducing cell apoptosis through lysosome dysfunction. nih.govsciencepublishinggroup.com These characteristics identify chlorophenyl thiophene-containing structures as promising candidates for developing the next generation of highly efficient and targeted photosensitizers for photodynamic cancer therapy. nih.govsciencepublishinggroup.comvulcanchem.com
Table 1: Research Findings on a this compound Derivative in Photodynamic Therapy
| Property | Finding | Source |
| Compound | Chlorophenyl thiophene axially substituted silicon (IV) phthalocyanine (CBT-SiPc) | nih.govsciencepublishinggroup.com |
| Function of Moiety | Provides steric hindrance to reduce aggregation; Promotes intersystem crossing (ISC) via the sulfur atom to enhance Reactive Oxygen Species (ROS) production. | nih.gov |
| Cellular Target | Specifically targets lysosomes in living cells. | nih.govsciencepublishinggroup.com |
| Mechanism of Action | Generates ROS in situ upon irradiation, leading to lysosome dysfunction and inducing cell apoptosis. | nih.gov |
| Tested Cell Line | MCF-7 breast cancer cells. | nih.govsciencepublishinggroup.com |
| Potential Application | Lysosome-targeted and two-photon bioimaging-guided photodynamic cancer therapy. | nih.gov |
Energy Conservation and Storage through Light-Driven Reactions
Molecular Solar Thermal (MOST) systems represent an innovative approach to capturing and storing solar energy. nih.govthe-innovation.org These systems utilize molecular photoswitches that, upon absorbing sunlight, undergo a reversible chemical transformation (photo-isomerization) into a high-energy, metastable isomer. nih.govthe-innovation.orgresearchgate.net The energy is stored in the chemical bonds of this isomer and can be released on demand as heat, either thermally or through catalysis. nih.govresearchgate.net
Thiophene-based compounds, particularly azothiophenes, have emerged as promising candidates for MOST applications. nih.gov The core principle involves the E to Z (or trans to cis) isomerization around an azo bridge connected to a thiophene ring. The parent E-isomer is energetically stable, but upon irradiation with solar energy, it converts to the higher-energy Z-isomer, effectively storing the photon's energy. nih.gov This stored energy can be retained for extended periods, with some derivatives showing thermal half-lives of up to several months. the-innovation.org
While direct research on this compound itself in a MOST system is not extensively documented, derivatives such as 3-cyanophenylazothiophene have been identified as highly promising candidates. nih.gov The thiophene ring is integral to the electronic properties and stability of the photoswitch. The substitution pattern on the associated phenyl ring, such as with a chloro- group as in this compound, can be used to fine-tune the critical properties of the MOST system. These properties include:
Absorption Spectrum: Modifying substituents can shift the absorption wavelength to better match the solar spectrum, increasing the efficiency of energy capture. the-innovation.orgrsc.org
Energy Storage Density: The nature of the substituent influences the energy difference between the E and Z isomers.
Thermal Half-life: The stability of the high-energy isomer can be adjusted to control the duration of energy storage. the-innovation.org
The development of these systems involves light-driven reactions where the thiophene moiety plays a central role in the reversible energy storage cycle. Research in this area points toward the potential for molecules like this compound to serve as building blocks for designing advanced, efficient, and durable MOST fuels for renewable energy applications. nih.govthe-innovation.org
Use as Intermediates in Dyestuff Industry
In the dyestuff industry, 2-aminothiophene derivatives are well-established intermediates for producing high-performance disperse and azo dyes. sapub.orgscispace.com These dyes are valued for their bright shades and good fastness properties on synthetic fibers. Specifically, derivatives of this compound serve as versatile precursor molecules. sciencepublishinggroup.comchemsociety.org.ngresearchgate.net
A key intermediate, ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, is synthesized and then used as a diazo component. sciencepublishinggroup.comchemsociety.org.ngresearchgate.net In this process, the amino group on the thiophene ring is converted into a diazonium salt. This reactive species is then coupled with various aromatic compounds (couplers) to form a wide range of monoazo disperse dyes. chemsociety.org.ngresearchgate.net The final color and properties of the dye are determined by the chemical structures of both the thiophene-based diazo component and the coupling component.
Research has demonstrated the synthesis of numerous dyes from this this compound intermediate, yielding a variety of colors and demonstrating good application properties on hydrophobic fibers like polyester (B1180765) and nylon 6.6. sciencepublishinggroup.comchemsociety.org.ng These dyes have been found to produce shades of violet, brown, yellow, and deep pink. sciencepublishinggroup.comchemsociety.org.ng The performance of these dyes, including their levelness, wash fastness, and light fastness, has been systematically evaluated, confirming their suitability for commercial textile applications. sciencepublishinggroup.comscispace.comresearchgate.net The presence of the thiophene ring is often associated with a color-deepening (bathochromic) effect and excellent brightness. scispace.com
Table 2: Examples of Disperse Dyes Derived from a this compound Intermediate
| Intermediate | Coupling Component | Resulting Dye Shade | Application | Source |
| Ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate | 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Violet | Polyester & Nylon 6.6 fabrics | sciencepublishinggroup.com |
| Ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate | 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Brown | Polyester & Nylon 6.6 fabrics | sciencepublishinggroup.com |
| Ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate | Various N-phenylmaleimides | Yellow, deep pink, brown, brownish purple | Polyester fabric | chemsociety.org.ng |
Biological and Pharmacological Investigations of 2 4 Chlorophenyl Thiophene Derivatives
Anticancer and Cytotoxic Activities
Derivatives of 2-(4-chlorophenyl)thiophene have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Research in this area has focused on identifying potent compounds, elucidating their mechanisms of action, and exploring their potential in targeted therapies.
A number of studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a series of novel thiophene (B33073) derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) cell lines. ekb.eg Several of these compounds, including 3, 5, 9c, 11, 13a, 13c, 17, and 19b , were found to be highly active. scirp.org Specifically, compounds 13a (with a 4-CH₃ group) showed greater activity than 13b (with a 4-Cl group), and 19b (with a phenyl moiety) was more potent than 19a . scirp.org
In another study, the cytotoxicity of newly synthesized thiophenes was assessed against HepG2 (liver cancer) and MCF-7 cell lines. semanticscholar.org Compounds 4a, 4b, 14a, and 14b demonstrated the highest cytotoxic effects, with IC50 values comparable to the standard drug Sorafenib. semanticscholar.org Furthermore, pretreatment of HepG2 cells with compound 4b sensitized the cells to Sorafenib, significantly reducing its IC50 value. semanticscholar.org
The antiproliferative activity of thiophene compounds 3a–g, 4a–c, 6a, and 7a–d was evaluated against HepG2 and PC-3 (prostate cancer) cells. mdpi.com Compounds 3b and 4c emerged as the most promising candidates against both cell lines. mdpi.com Thiazole derivatives bearing a thiophene moiety have also been investigated, with compounds 4b and 13a showing promising antitumor activity against the MCF-7 cell line, even greater than the reference drug cisplatin. nih.gov
Additionally, some thiophene derivatives have been shown to reduce cell viability in MCF-7 breast cancer cells, with one study highlighting that all tested derivatives exhibited cytotoxic activity with IC50 values below 30 µmol/l. nih.gov The compound SB-200 showed a notable selectivity index in MCF-7 cells compared to doxorubicin. nih.gov Research has also indicated that 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide (B1269160) shows significant cytotoxicity in colorectal cancer cells (HCT116) and reduces the viability of MCF-7 breast cancer cells.
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| 3, 5, 9c, 11, 13a, 13c, 17, 19b | MCF-7, NCI-H460, SF-268 | High cytotoxic activity. scirp.org | scirp.org |
| 4a, 4b, 14a, 14b | HepG2, MCF-7 | High cytotoxic effect, IC50 values close to Sorafenib. semanticscholar.org | semanticscholar.org |
| 3b, 4c | HepG2, PC-3 | Most promising candidates on both cell lines. mdpi.com | mdpi.com |
| 4b, 13a (Thiazole derivatives) | MCF-7 | Promising antitumor activity, greater than cisplatin. nih.gov | nih.gov |
| SB-200 | MCF-7 | Good selectivity index compared to doxorubicin. nih.gov | nih.gov |
| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | HCT116, MCF-7 | Significant cytotoxicity and reduced viability. |
The anticancer effects of this compound derivatives are mediated through various mechanisms. Several cationic aromatic compounds based on thiophene have been found to bind to the minor groove of DNA, particularly at AT-rich regions, and inhibit enzymes necessary for DNA replication, thereby preventing cell proliferation. researchgate.net One such derivative, 2-(4-amidinophenyl)-5-(4-chlorophenyl) thiophene hydrochloride salt , has shown potent antiproliferative activity. researchgate.net
Apoptosis induction is another key mechanism. For instance, 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide has been shown to induce apoptosis in cancer cells. The SB-200 derivative was found to induce a significant increase in apoptosis in MCF-7 cells, characterized by morphological alterations. nih.gov Flow cytometric analysis of HepG-2 cells treated with thiophene derivatives 5 and 21 revealed an increase in the apoptotic sub-G1 cell population and cell cycle arrest at the G2/M phase. nih.gov Similarly, all tested thiophene derivatives in another study significantly induced G0/G1 phase cell cycle arrest in breast cancer cells. nih.gov
Enzyme inhibition is also a critical mode of action. Some 2,4-disubstituted thiophene derivatives have been identified as dual inhibitors of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are involved in inflammation and carcinogenesis. nih.gov Compounds 2d and 2g emerged as potent inhibitors of both enzymes. nih.gov Furthermore, some derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and protein kinase B (AKT), key components of signaling pathways that regulate cell growth and proliferation. mdpi.com Compounds 3b and 4c were found to inhibit both VEGFR-2 and AKT. mdpi.com
The specific mechanisms of action of this compound derivatives make them promising candidates for targeted cancer therapy. The inhibition of key enzymes like VEGFR-2, AKT, COX, and LOX represents a targeted approach to disrupting cancer cell signaling and proliferation. mdpi.comnih.gov For example, the dual inhibition of VEGFR-2 and AKT by compounds 3b and 4c highlights their potential as targeted therapeutic agents. mdpi.com The ability of certain derivatives to bind to the DNA minor groove also represents a targeted strategy to interfere with DNA replication in cancer cells. researchgate.net
Mechanism of Action Studies (e.g., apoptosis induction, enzyme inhibition, DNA intercalation)
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)
In addition to their anticancer properties, this compound derivatives have been extensively investigated for their antimicrobial activities. These compounds have shown efficacy against a variety of bacterial and fungal pathogens.
Numerous studies have demonstrated the antibacterial potential of this class of compounds. A series of thieno[2,3-b]thiophene (B1266192) derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Notably, 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (5d) was found to be equipotent to the standard drug Penicillin G against the Gram-positive bacterium Staphylococcus aureus. nih.gov It was also more potent than streptomycin (B1217042) against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. nih.gov
In another study, substitution in the amide of position 2 of the thiophene ring with a 4-chlorophenyl substituent led to a more potent compound against both Acinetobacter baumannii and E. coli in the case of ortho-derivatives. frontiersin.org Thiophene derivatives have also been evaluated against various bacterial strains, with some showing significant antimicrobial activity with MIC values ranging from 0.5 to 1.0 µg/mL against Staphylococcus aureus and E. coli.
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (5d) | Staphylococcus aureus | Equipotent to Penicillin G. nih.gov | nih.gov |
| 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (5d) | Pseudomonas aeruginosa, Escherichia coli | More potent than streptomycin. nih.gov | nih.gov |
| ortho-substituted derivative | Acinetobacter baumannii, E. coli | More potent than unsubstituted compound. frontiersin.org | frontiersin.org |
| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | Staphylococcus aureus, E. coli | Significant antimicrobial activity (MIC 0.5-1.0 µg/mL). |
The antifungal properties of this compound derivatives have also been a subject of investigation. A study on the synergistic antifungal effect of a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) , against fluconazole-resistant Candida species found that the compound had antifungal action at concentrations of 100 to 200 µg/mL, leading to 100% inhibition of yeast cells. nih.gov This study also highlighted a synergistic effect when combined with fluconazole. nih.gov
Another study evaluated the antifungal activity of thiophene derivatives against four fungal species, with several compounds showing activity. nih.gov Specifically, compounds 7, 8a, 8b, and 10 were active against all four tested fungal species. nih.gov The thiophene derivative 5d was found to be more potent than the standard drug Amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.gov
Antitubercular Activity
Tuberculosis (TB) remains a major global health concern, necessitating the discovery of novel and effective therapeutic agents. Several studies have highlighted the potential of thiophene derivatives as antitubercular agents. researchgate.netscirp.org
In the search for new antitubercular drugs, a series of 3-substituted benzo[b]thiophene-1,1-dioxides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Among the tested compounds, those with heteroarylthio groups at the C-3 position showed inhibitory activity. nih.gov Specifically, the tetrazole-substituted derivative demonstrated the most potent activity with a minimum inhibitory concentration (MIC) of 2.6 µM. nih.gov While these compounds showed significant cytotoxicity, this line of research points to the potential of the benzothiophene (B83047) scaffold in developing new antitubercular agents. nih.gov
Another study focused on 2-amino-5-(4-(2,6-dichlorobenzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, which were identified as promising antitubercular agents. researchgate.net Further research on 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives revealed several compounds with significant inhibitory activity against Mycobacterium tuberculosis (Mtb) growth, with MIC values ranging from 1.9 to 7.7 μM and low toxicity towards VERO cells. researchgate.net These compounds also showed moderate activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. researchgate.net
The table below summarizes the antitubercular activity of selected thiophene derivatives.
| Compound Class | Key Findings | Reference |
| 3-Substituted Benzo[b]thiophene-1,1-dioxides | Tetrazole substituent showed the most potent activity (MIC = 2.6 µM). | nih.gov |
| 2-Amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives | Compounds inhibited Mtb growth with MIC values between 1.9 and 7.7 μM and showed activity against MDR-TB and XDR-TB. | researchgate.net |
Anti-inflammatory and Analgesic Properties
Thiophene derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. researchgate.netresearchgate.netacs.org
A series of 2,3,4-trisubstituted thiophene derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. bohrium.com One of the most active compounds, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, exhibited significant anti-inflammatory effects and showed high selectivity for COX-2 inhibition (IC50 = 5.45 μM) with a selectivity index of 8.37, comparable to celecoxib. bohrium.com This compound also demonstrated reasonable 5-LOX inhibitory activity (IC50 = 4.33 μM). bohrium.com
In another study, 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analogs were screened for their anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net These compounds provided a protection of 20-23% at a dose of 100mg/kg. researchgate.net
Furthermore, a series of diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids were synthesized and evaluated for their analgesic and anti-inflammatory activities. acs.org Several of these compounds, which incorporate a thiophene moiety, demonstrated potent dual inhibition of COX-2 and soluble epoxide hydrolase (sEH), leading to significant analgesic and anti-inflammatory effects in vivo. acs.org
The table below presents the anti-inflammatory activity of some this compound derivatives.
| Compound | Assay | Key Findings | Reference |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | In vivo anti-inflammatory, COX-2/5-LOX inhibition | Potent and selective COX-2 inhibitor (IC50 = 5.45 μM), reasonable 5-LOX inhibitor (IC50 = 4.33 μM). | bohrium.com |
| 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analogs | Carrageenan-induced rat paw edema | 20-23% protection at 100 mg/kg. | researchgate.net |
Central Nervous System (CNS) Activities
The versatile thiophene scaffold has also been explored for its effects on the central nervous system.
Research into the CNS effects of thiophene derivatives has shown that some compounds possess depressant activity. A study on 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide, synthesized via the Gewald reaction, investigated its CNS depressant activity. ajrconline.org
The anxiolytic potential of thiophene derivatives has also been a subject of investigation. One study reported the synthesis and anxiolytic activity of 1-phenyl-2-{4-(4-chlorophenyl)-1,3,4,5-tetrahydropyrido[2,3-b] ajrconline.orgnih.govdiazepin-2-ylidene}-ethanone, which was found to be the most active compound among the tested series. researchgate.net Another study on N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide also suggested potential anxiolytic properties. smolecule.com
A series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazoles were synthesized and evaluated for their antidepressant and anxiolytic activities. ipinnovative.com While most compounds did not show significant antidepressant effects, one compound, 5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole, demonstrated notable antianxiety activity. ipinnovative.com
CNS Depressant Activity
Other Noteworthy Biological Activities
The antioxidant properties of thiophene derivatives have been reported in several studies. nih.govtsijournals.com In one study, a series of thiophene-2-carboxamide derivatives were synthesized and their antioxidant activity was evaluated using the ABTS method. nih.gov The results indicated that the 3-amino thiophene-2-carboxamide derivative exhibited significant antioxidant activity, with 62.0% inhibition, which was comparable to the standard antioxidant ascorbic acid. nih.gov
Another study on acid chloride derivatives of 2-amino-N-(3-chlorophenyl)thiophene revealed that the presence of electron-withdrawing groups on the phenyl ring contributed to the antioxidant activity. tsijournals.com
The table below highlights the antioxidant activity of selected thiophene derivatives.
| Compound Class | Assay | Key Findings | Reference |
| 3-Amino thiophene-2-carboxamide derivatives | ABTS method | 62.0% inhibition, comparable to ascorbic acid. | nih.gov |
| Acid chloride derivatives of 2-amino-N-(3-chlorophenyl)thiophene | Reduction method | Electron-withdrawing groups enhanced antioxidant activity. | tsijournals.com |
Antihypertensive Activity
The thiophene nucleus is a component of various compounds investigated for their cardiovascular effects, including antihypertensive properties. nih.govmdpi.com Research into thiophene derivatives has explored their potential as antihypertensive agents, often by incorporating the thiophene scaffold into larger molecular structures designed to interact with specific biological targets involved in blood pressure regulation. nih.gov Some thienylethanolamine derivatives, for instance, have demonstrated marked antihypertensive activity in spontaneously hypertensive rat models. sigmaaldrich.com The mechanism of action for some thiophene-based compounds has been linked to their role as potassium channel activators. nih.gov
One area of investigation involves the synthesis of complex heterocyclic systems that include the 2-phenylthiophene (B1362552) moiety. For example, a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives were synthesized and evaluated for their hypotensive effects in anaesthetized normotensive dogs. derpharmachemica.com Among the synthesized compounds was a derivative featuring a 2-(p-chlorophenyl) group and a thienyl group, specifically 2-(p-Chlorophenyl)-4-(2-(2-thienyl)ethenyl)pyrimido[1,2-a]benzimidazole. derpharmachemica.com The synthesis was achieved by condensing a 4-methyl-2-(p-substituted phenyl) pyrimido-benzimidazole with thiophene carbaldehyde. derpharmachemica.com All the synthesized compounds in this series were prepared as 10⁻³ molar test solutions for pharmacological screening. derpharmachemica.com
| Compound Name | Core Structure | Investigated Activity | Animal Model |
| 2-(p-Chlorophenyl)-4-(2-(2-thienyl)ethenyl)pyrimido[1,2-a]benzimidazole derpharmachemica.com | Pyrimido[1,2-a]benzimidazole | Hypotensive Effect | Anaesthetized normotensive dogs derpharmachemica.com |
| Thienylethanolamines sigmaaldrich.com | Thienylethanolamine | Antihypertensive | Spontaneously hypertensive rats sigmaaldrich.com |
| 7-(cyclic amido)-6-hydroxy-5,5-dimethylthieno[3,2-b]pyrans nih.gov | Thieno[3,2-b]pyran | Antihypertensive | Spontaneously hypertensive rats nih.gov |
Estrogen Receptor Regulation
The structural backbone of 2-phenylthiophene is a key feature in the design of selective estrogen receptor modulators (SERMs). researchgate.net The estrogen receptor (ER) exists in two primary subtypes, ERα and ERβ, which have distinct tissue distributions and mediate different physiological effects. nih.gov The development of ligands with selectivity for one subtype over the other is a significant goal in medicinal chemistry to create tissue-selective estrogens. nih.gov Thiophene-based compounds have been synthesized and evaluated for their ability to bind to and modulate the activity of these receptors. nih.gov
In one study, a series of thiophene-core ligands were prepared to investigate how the arrangement of phenol (B47542) substituents on the thiophene ring affects ER binding and biological activity. nih.gov Researchers found that the positioning of hydroxyphenyl groups on the thiophene core significantly influenced both binding affinity and subtype selectivity. nih.gov
Bis(hydroxyphenyl)-thiophenes generally showed a preference for ERβ. nih.gov
Tris(hydroxyphenyl)-thiophenes were found to be selective for ERα. nih.gov
A particularly interesting finding from this research was that some of the diarylthiophene derivatives exhibited "superagonist" activity in reporter gene assays, producing a maximal response that was two to three times greater than that of the natural estrogen, estradiol. nih.gov This suggests that modifying the ligand's core structure can lead to ER ligands with transcriptional activity exceeding that of the endogenous hormone. nih.gov
Further research has focused on designing thiophene derivatives as ER antagonists. A study on thiophene-3-benzamide derivatives aimed to create compounds that target estrogen receptors while minimizing undesirable uterotrophic activities. nih.gov These compounds were designed by modifying the structure of a known selective estrogen modulator, methyl-piperidinopyrazole (MPP), and were found to have significant cytotoxic activity against MCF-7 cells, an estrogen-dependent breast cancer cell line. nih.gov
While many SERMs like Raloxifene are based on the related but structurally distinct benzo[b]thiophene scaffold, the fundamental principle of using a sulfur-containing heterocycle as a core to arrange phenyl groups in a specific spatial orientation is a shared concept in the design of ER modulators. researchgate.netekb.egacs.org
| Compound Class | Core Structure | Key Research Finding | Receptor Selectivity |
| Bis(hydroxyphenyl)-thiophenes nih.gov | Thiophene | Generally displayed higher binding affinity for ERβ. nih.gov | ERβ selective nih.gov |
| Tris(hydroxyphenyl)-thiophenes nih.gov | Thiophene | Showed preference for ERα. nih.gov | ERα selective nih.gov |
| Diarylthiophenes nih.gov | Thiophene | Some derivatives demonstrated superagonist activity, with a response 2-3 times that of estradiol. nih.gov | Not specified |
| Thiophene-3-benzamide derivatives nih.gov | Thiophene | Designed as potential ER antagonists with minimal uterotrophic activity; showed cytotoxicity against MCF-7 cells. nih.gov | ER antagonist nih.gov |
Future Directions and Emerging Trends in 2 4 Chlorophenyl Thiophene Research
Exploration of Structure-Activity Relationship (SAR) for Enhanced Efficacy
The exploration of the structure-activity relationship (SAR) of 2-(4-chlorophenyl)thiophene and its derivatives is a cornerstone of ongoing research, aimed at enhancing their therapeutic efficacy. SAR studies systematically modify the chemical structure of a lead compound to identify which parts of the molecule, known as pharmacophores, are responsible for its biological activity.
For instance, research into thiophene (B33073) derivatives as potential anti-inflammatory agents has provided valuable SAR insights. nih.gov A study on 2-(4-morpholino)-3-aryl-5-substituted thiophenes demonstrated that the nature of the substituent at the 3- and 5-positions of the thiophene ring significantly influences anti-inflammatory activity. nih.gov For example, replacing a 3-(4-chlorophenyl) moiety with a 3-phenyl group in some analogs resulted in increased anti-inflammatory protection in acute models. nih.gov This suggests that the electronic and steric properties of the aryl group at the 3-position are crucial for activity.
Furthermore, the synthesis and evaluation of a series of 2-(bromomethyl)-5-aryl-thiophenes revealed that different aryl substituents impact biological activities such as hemolytic and antithrombolytic effects. d-nb.info This highlights the importance of the substituent on the phenyl ring in modulating the biological profile of the thiophene core. The variation in activity with different substitutions underscores the potential to fine-tune the efficacy of these compounds by strategically modifying their peripheral chemical groups.
Future SAR studies will likely focus on creating more diverse libraries of this compound derivatives. By introducing a wider range of functional groups at various positions on both the thiophene and phenyl rings, researchers can build more comprehensive models to predict biological activity. This systematic approach is essential for designing new derivatives with improved potency and selectivity for specific biological targets.
Development of Novel Synthetic Methodologies for Sustainable Production
The development of novel and sustainable synthetic methodologies for this compound and its derivatives is crucial for reducing the environmental impact of their production and ensuring economic viability. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and multi-step processes that generate significant waste. Modern synthetic chemistry is increasingly focused on green chemistry principles, which prioritize the use of renewable feedstocks, atom economy, and environmentally benign reaction conditions.
One of the most promising approaches for the synthesis of this compound is through cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. d-nb.infoarkat-usa.org For example, this compound can be synthesized by the Suzuki coupling of 2-thienylboronic acid with 1-chloro-4-iodobenzene. tandfonline.com Researchers are actively exploring more sustainable versions of this reaction by using water as a solvent, developing recyclable catalysts, and minimizing the use of toxic reagents. researchgate.net
Similarly, the Negishi cross-coupling reaction, which utilizes organozinc reagents, offers an alternative route for the synthesis of 2,5-diarylthiophenes. researchgate.netrsc.org This method has been successfully employed to create thiophene-based lignan (B3055560) analogues with good yields and high purity. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, is another key area of research. jst.go.jp One-pot syntheses can significantly reduce waste and improve efficiency by eliminating the need for purification of intermediates.
The Gewald reaction is another important method for synthesizing substituted thiophenes, particularly 2-aminothiophenes. impactfactor.org This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with a β-cyanoester and elemental sulfur in the presence of a base. impactfactor.org Researchers are working on optimizing this reaction to make it more environmentally friendly by using greener solvents and catalysts.
Future research in this area will likely focus on the development of catalytic systems that are more efficient, selective, and reusable. The use of flow chemistry, where reactions are carried out in continuous-flow reactors, also holds great promise for the sustainable production of this compound and its derivatives. Flow reactors offer better control over reaction parameters, improved safety, and the potential for easier scale-up.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling has become an indispensable tool in modern drug discovery and materials science, and its application to this compound research is rapidly expanding. mdpi.com Computational methods, such as quantum chemical calculations and molecular docking, allow researchers to predict the properties and behavior of molecules before they are synthesized, saving time and resources. tandfonline.comcu.edu.eg
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. tandfonline.comtandfonline.com DFT calculations can provide insights into a molecule's geometry, stability, and reactivity. tandfonline.com For example, DFT studies on thiophene derivatives have been used to analyze their conformational preferences, which can influence their biological activity. These calculations can help researchers understand how the 4-chlorophenyl group is oriented relative to the thiophene ring and how this orientation affects the molecule's interactions with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of drug discovery, molecular docking is used to predict how a ligand, such as a this compound derivative, will bind to a target protein. tandfonline.comtandfonline.com This information can be used to design more potent and selective inhibitors. For example, docking studies have been used to investigate the binding of thiophene derivatives to enzymes like dihydrofolate reductase and to predict their potential as anticancer agents. tandfonline.com
Virtual screening is another computational approach that involves docking large libraries of compounds against a target protein to identify potential hits. tandfonline.com This method can significantly accelerate the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally.
Future directions in computational modeling for this compound research will likely involve the use of more sophisticated methods, such as molecular dynamics simulations and machine learning. Molecular dynamics simulations can provide a more dynamic picture of how ligands interact with their targets, while machine learning algorithms can be trained to predict the properties and activities of new compounds based on existing data. These advanced computational tools will play an increasingly important role in the rational design of novel this compound derivatives with desired properties.
Integration with Nanotechnology and Drug Delivery Systems
The integration of this compound and its derivatives with nanotechnology offers exciting new possibilities for enhancing their therapeutic potential. pjps.pk Nanotechnology involves the manipulation of matter on an atomic and molecular scale, and it has revolutionized the field of drug delivery. pjps.pkmdpi.com By encapsulating drugs within nanoparticles, it is possible to improve their solubility, stability, and bioavailability, as well as to target them to specific cells or tissues.
One of the major challenges in drug development is the poor aqueous solubility of many active compounds. plos.org this compound and many of its derivatives are lipophilic, which can limit their absorption and distribution in the body. Nanoparticle-based drug delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be used to overcome this problem by encapsulating the drug in a more water-soluble formulation.
For example, a study on the drug 2-amino-4-(4-chlorophenyl)thiazole, a related compound, demonstrated that complexation with β-cyclodextrin, a type of cyclic oligosaccharide, significantly increased its aqueous solubility. plos.org This complex was then used to stabilize gold nanoparticles, creating a ternary system with potential for improved drug delivery. plos.org This approach could be adapted for this compound derivatives to enhance their delivery and therapeutic efficacy.
In addition to improving solubility, nanotechnology can also be used to achieve targeted drug delivery. By functionalizing nanoparticles with targeting ligands, such as antibodies or peptides, it is possible to direct them to specific cells or tissues, such as cancer cells. This can help to reduce the side effects of chemotherapy by minimizing the exposure of healthy cells to the drug.
Future research in this area will likely focus on the development of "smart" drug delivery systems that can release their cargo in response to specific stimuli, such as changes in pH or temperature. These systems could further improve the precision and efficacy of drug delivery. The combination of this compound's versatile chemistry with the advanced capabilities of nanotechnology holds great promise for the development of novel and more effective therapies.
Investigation into Environmental Fate and Toxicology of this compound Derivatives (Excluding specific toxicity data)
As with any chemical compound that has the potential for widespread use, a thorough understanding of the environmental fate and toxicology of this compound and its derivatives is essential. researchgate.netwhiterose.ac.uk This area of research focuses on how these compounds behave in the environment, including their persistence, degradation, and potential to accumulate in living organisms.
The environmental fate of a chemical is determined by a variety of factors, including its physical and chemical properties, as well as the environmental conditions to which it is exposed. whiterose.ac.uk For example, a compound's water solubility, vapor pressure, and octanol-water partition coefficient will influence its distribution between air, water, and soil. The presence of microorganisms, sunlight, and other chemicals in the environment can also affect a compound's degradation rate.
Predictive models can be used to estimate the environmental fate of chemicals in the absence of experimental data. researchgate.net These models take into account a compound's chemical structure and physical properties to predict its persistence and potential for bioaccumulation. Such models are crucial for conducting risk assessments and prioritizing which compounds require further experimental testing.
The study of pesticide transformation products provides a useful framework for understanding the potential environmental impact of this compound derivatives. researchgate.netwhiterose.ac.uk Pesticides can break down in the environment to form new compounds, known as transformation products, which may have different toxicological profiles than the parent compound. whiterose.ac.uk It is important to consider the potential for this compound derivatives to form transformation products and to assess the environmental risks associated with these products.
Future research in this area should focus on developing a comprehensive understanding of the environmental behavior of this compound and its key derivatives. This will involve a combination of experimental studies and predictive modeling to assess their persistence, degradation pathways, and potential for bioaccumulation. This information is critical for ensuring the safe and sustainable use of these compounds.
Translational Research and Potential for Clinical Applications
Translational research is the process of "translating" findings from basic science into practical applications for human health. leicabiosystems.com For this compound and its derivatives, this involves taking promising results from laboratory studies and moving them through the preclinical and clinical development pipeline with the ultimate goal of creating new drugs or diagnostic agents.
The journey from a promising lead compound to a clinically approved drug is a long and arduous one, typically divided into several phases. leicabiosystems.com The preclinical phase involves extensive laboratory and animal testing to assess the safety and efficacy of a compound before it can be tested in humans. This includes studies on the compound's pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (how it affects the body).
If a compound shows promise in preclinical studies, it can move into clinical trials, which are conducted in humans. Clinical trials are typically divided into three phases:
Phase I: The primary goal of Phase I trials is to assess the safety of a new drug in a small group of healthy volunteers.
Phase II: Phase II trials are designed to evaluate the efficacy of a drug in a larger group of patients with the target disease.
Phase III: Phase III trials are large-scale studies that compare the new drug to existing treatments to confirm its efficacy and monitor for side effects. leicabiosystems.com
Several derivatives of this compound have shown promising biological activities in preclinical studies, suggesting their potential for clinical applications. For example, some derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govtechscience.com
The development of imidazo[1,2-a]pyridine-thiophene derivatives as inhibitors of FLT3, a protein that is often mutated in acute myeloid leukemia, is a prime example of translational research in this area. nih.gov Researchers used structure-based drug design to optimize a lead compound and identified a derivative with potent activity against both wild-type and mutant forms of FLT3. nih.gov This compound is a promising candidate for further preclinical and clinical development.
The future of this compound in medicine will depend on the successful translation of these and other promising preclinical findings into clinically effective treatments. This will require a multidisciplinary effort involving chemists, biologists, pharmacologists, and clinicians.
Q & A
Basic Question: What are the recommended synthetic routes and purification strategies for 2-(4-Chlorophenyl)thiophene?
The synthesis of this compound can be achieved via cross-coupling reactions, such as Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and bromothiophene derivatives. A cost-effective method involves Lewis acid-catalyzed isomerization to optimize stereochemical outcomes, as demonstrated in the synthesis of related thiophene derivatives . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol. For rigorous structural validation, combine melting point analysis with H/C NMR and mass spectrometry .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): Assign aromatic protons ( ppm) and thiophene ring protons ( ppm) to confirm substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (194.68 g/mol) and isotopic patterns for chlorine .
- X-ray Diffraction (XRD): Resolves crystal packing and bond angles, as applied to structurally analogous thiophene derivatives .
Advanced Question: How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., bacterial strains, cell lines) or compound purity. For example, oxidation of the thiophene ring to sulfoxide derivatives (observed in similar compounds) can alter bioactivity . Mitigate this by standardizing protocols:
- Use >98% purity compounds (HPLC-validated) .
- Include positive controls (e.g., cisplatin for cytotoxicity) and replicate assays across independent labs .
Advanced Question: What methodologies are employed to study the compound’s interaction with biological targets?
Mechanistic studies combine in vitro assays (e.g., enzyme inhibition kinetics) and molecular docking (using XRD-derived structures for accuracy) . For example, thiophene derivatives have been shown to inhibit kinases via π-π stacking with chlorophenyl groups. Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic Question: How do solubility and stability impact formulation studies for this compound?
This compound exhibits low aqueous solubility due to its aromatic and hydrophobic groups. Strategies include:
- Co-solvent systems: Use DMSO:water mixtures (<5% DMSO for cell-based assays) .
- Stability testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Advanced Question: How does this compound compare to structurally related analogs in electronic and biological properties?
Comparative analysis (e.g., with 4-methylthiophene or sulfonic acid derivatives) reveals:
- Electron-withdrawing effects: The 4-chlorophenyl group enhances electrophilic reactivity, favoring nucleophilic substitution .
- Bioactivity: Chlorine substitution improves antimicrobial potency compared to non-halogenated analogs, likely due to increased membrane permeability .
Advanced Question: What experimental approaches are used to assess thermal and photochemical stability?
- Thermogravimetric Analysis (TGA): Quantifies decomposition temperatures (e.g., ~200°C for thiophene derivatives) .
- UV-Vis Spectroscopy: Tracks absorbance changes under light exposure (e.g., 254 nm UV for photostability) .
Advanced Question: How can researchers optimize reaction yields in derivatization reactions?
Key factors include:
- Catalyst selection: Use Pd(PPh) for Suzuki couplings (yields >75%) .
- Temperature control: Maintain 80–100°C for nucleophilic aromatic substitution to minimize side products .
- Workup protocols: Extract with dichloromethane and dry over MgSO to isolate crude product efficiently .
Advanced Question: What computational tools aid in predicting the compound’s reactivity and drug-likeness?
- Density Functional Theory (DFT): Models frontier molecular orbitals to predict sites of electrophilic attack .
- ADMET Prediction: Software like SwissADME estimates logP (~3.5) and bioavailability, guiding lead optimization .
Advanced Question: How can synergistic effects with other drugs be systematically evaluated?
Use combination index (CI) assays (e.g., Chou-Talalay method):
- Test this compound with standard chemotherapeutics (e.g., doxorubicin) in molar ratios (1:1 to 1:4).
- Analyze synergy via CompuSyn software, where CI <1 indicates potentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
